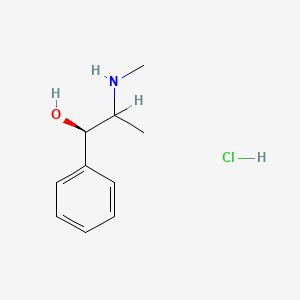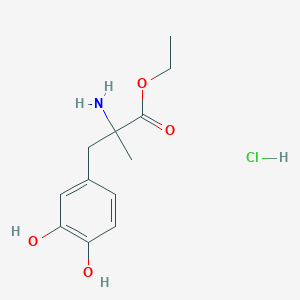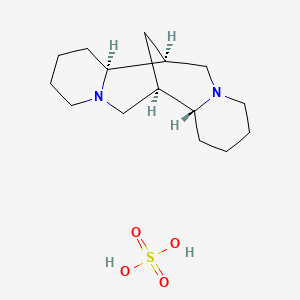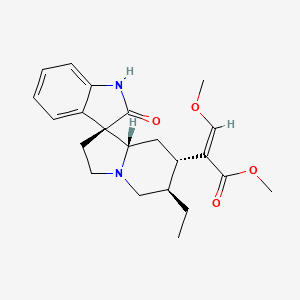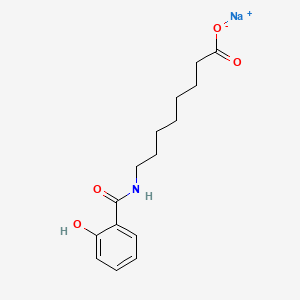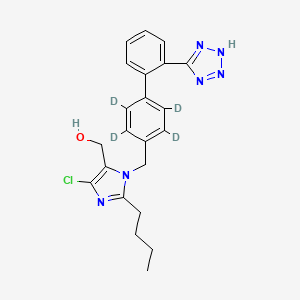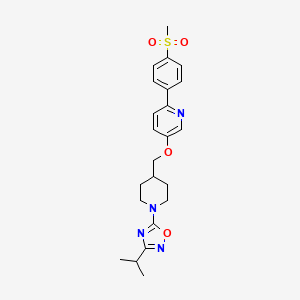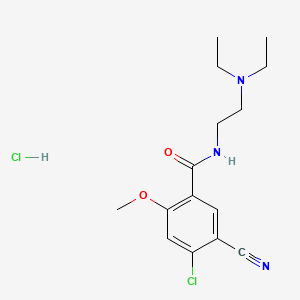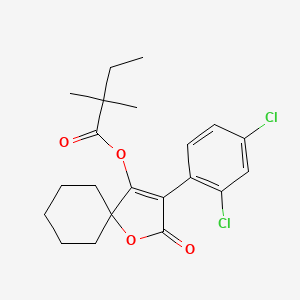
Spirodiclofen
Übersicht
Beschreibung
Spirodiclofen ist eine chemische Verbindung, die zur Klasse der Tetronsäuren gehört und hauptsächlich als Akarizid und Insektizid in der Landwirtschaft eingesetzt wird. Es ist wirksam bei der Bekämpfung von Milben und San-José-Schildläusen an verschiedenen Kulturen wie Zitrusfrüchten, Trauben, Kernobst, Steinobst und Nüssen . Die Verbindung wirkt durch Hemmung der Lipidbiosynthese und ist somit ein wertvolles Werkzeug im integrierten Pflanzenschutz .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte. Eine Methode beinhaltet die Reaktion einer Verbindung mit einer Strukturformel II mit einem Chlor-Kohlensäureester in Gegenwart eines Säurebindemittels und eines aprotischen Lösungsmittels bei Raumtemperatur . Eine weitere Methode beinhaltet die Herstellung einer neuen kristallinen Form von this compound, die die Verwendung verschiedener Lösungsmittel und spezifischer Herstellungsbedingungen umfasst . Die industrielle Produktion von this compound umfasst typischerweise die Hochleistungsflüssigkeitschromatographie (HPLC) zur Bestimmung und Reinigung der Verbindung .
Vorbereitungsmethoden
The synthesis of spirodiclofen involves several steps. One method includes reacting a compound with a structure formula II with chloro-carbonic ester in the presence of an acid binding agent and an aprotic solvent at room temperature . Another method involves the preparation of a new crystalline form of this compound, which includes the use of various solvents and specific preparation conditions . Industrial production of this compound typically involves high-performance liquid chromatography (HPLC) for the determination and purification of the compound .
Analyse Chemischer Reaktionen
Spirodiclofen unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Methanol, Wasser und andere Lösungsmittel . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate der ursprünglichen Verbindung, die die akariziden und insektiziden Eigenschaften beibehalten .
Wissenschaftliche Forschungsanwendungen
Spirodiclofen hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. In der Landwirtschaft wird es zur Bekämpfung von Schädlingen wie der Roten Spinnmilbe, Panonychus citri, eingesetzt . In der Umweltwissenschaft wurden Studien durchgeführt, um die toxischen Wirkungen von this compound und die schützende Rolle von Lycopin gegen diese Wirkungen zu untersuchen . Zusätzlich wurde this compound in molekularen Docking-Studien verwendet, um seine Wechselwirkungen mit antioxidativen Enzymen zu verstehen . Die Fähigkeit der Verbindung, die Lipidbiosynthese zu hemmen, macht sie zu einem wertvollen Werkzeug in verschiedenen Forschungsbereichen.
Wirkmechanismus
This compound übt seine Wirkung durch Hemmung der Acetyl-CoA-Carboxylase aus, einem Enzym, das für die Lipidbiosynthese entscheidend ist . Diese Hemmung stört die Entwicklung von Milben und anderen Schädlingen, was zu ihrem endgültigen Tod führt . Die Verbindung ist gegen alle Entwicklungsstadien von Milben wirksam und beeinflusst die Fruchtbarkeit von weiblichen Adulten signifikant .
Wirkmechanismus
Spirodiclofen exerts its effects by inhibiting acetyl-CoA carboxylase, an enzyme crucial for lipid biosynthesis . This inhibition disrupts the development of mites and other pests, leading to their eventual death . The compound is effective against all developmental stages of mites and significantly affects the fecundity of female adults .
Vergleich Mit ähnlichen Verbindungen
Spirodiclofen ist strukturell ähnlich anderen Tetronsäurederivaten wie Spiromesifen . Beide Verbindungen wirken durch Hemmung der Lipidbiosynthese, aber this compound hat eine einzigartige Wirkungsweise, die langanhaltenden Schutz mit Sicherheit für Nützlinge kombiniert . Andere ähnliche Verbindungen sind Abamectin und Pyridaben, die ebenfalls signifikante Auswirkungen auf Milbenpopulationen zeigen, aber unterschiedliche Wirkungsmechanismen haben .
Eigenschaften
IUPAC Name |
[3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2O4/c1-4-20(2,3)19(25)26-17-16(14-9-8-13(22)12-15(14)23)18(24)27-21(17)10-6-5-7-11-21/h8-9,12H,4-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDSAWVUFPGDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1=C(C(=O)OC12CCCCC2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6034928 | |
| Record name | Spirodiclofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6034928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In n-heptane 20, polyethylene glycol 24, n-octanol 44, isopropanol 47, DMSO 75, acetone, dichlormethane, ethyl acetate, acetonitrile and xylene >250 (all in g/L, 20 °C), In water, 50 (pH 4); 190 (pH 7); both in ug/L at 20 °C | |
| Record name | Spirodiclofen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.29 | |
| Record name | Spirodiclofen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
7X10-7 Pa /5.25X10-9 mm Hg/ at 25 °C | |
| Record name | Spirodiclofen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Testicular mitochondrial preparations were evaluated for side chain cleavage of 25-OH cholesterol to pregnenolone (by assaying for progesterone after a subsequent oxidation step). In a mitochondrial preparation supplemented with NADP and in an environment of low malate levels (0.5 mM); 100 uM and 300 uM BAJ 2510 reduced progesterone synthesis to 68% and 24% of control groups, respectively. In contrast, spirodiclofen, 4-OH BAJ 2510, and 3-OH BAJ 2510 at concentrations up to 100 uM or (in the case of spirodiclofen, at the limits of solubility) had little or no effect on progesterone synthesis. When 0.5 mM citrate (and no malate) was present as a substrate (citrate also being capable of reducing NAD), even 300 uM BAJ 2510 had no remarkable effect on progesterone synthesis. This suggested an interference of BAJ 2510 with the Krebs cycle related to malate dehydrogenase activity. This was confirmed when investigators evaluated the oxidation of NADH due to malate dehydrogenase activity (assessing activity from both mitochondrial and cytoplasmic fractions): there was a clear dose-responsive inhibition of such activity due to BAJ 2510 concentrations in the 1 to 100 uM range (mitochondrial) or the 10 to 300 uM range (cytoplasmic). In contrast, BAJ 2510 had no effect on malic enzyme activity (assessed by NADP reduction with malate as substrate). In a dynamic organ culture of testicular tissue (6 hr incubation with steroidogenesis stimulated by 1 IU/mL hCG), BAJ 2510 concentrations of 10 to 300 uM caused marked, dose-related decrements in testosterone in both the tissue pieces and in the medium. An early step in progesterone synthesis from 25-OH cholesterol was markedly inhibited by BAJ 2510 in mitochondrial preparations. In contrast, progesterone levels were not statistically significantly reduced at any level with BAJ 2510 in the dynamic organ culture system with testicular tissue. As a positive control, ketoconazole profoundly reduced testosterone in tissues and medium, also without significantly reducing the quantity of progesterone in the tissue pieces. Thus it appears that BAJ 2510 toxicity is related to interference with cellular energy metabolism. /BAJ 2510, metabolite/ | |
| Record name | Spirodiclofen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
148477-71-8 | |
| Record name | Spirodiclofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148477-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spirodiclofen [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148477718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spirodiclofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6034928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 2,2-dimethyl-, 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPIRODICLOFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X7G31F5MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Spirodiclofen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
94.8 °C | |
| Record name | Spirodiclofen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Spirodiclofen is an acaricide that acts by inhibiting lipid biosynthesis. Specifically, it targets acetyl-coenzyme A carboxylase (ACCase), an enzyme crucial for the production of fatty acids. [, , ]
A: By inhibiting ACCase, this compound disrupts the production of fatty acids, essential components of cell membranes and energy storage. This disruption ultimately leads to the death of target organisms, primarily mites. [, ]
A: this compound has a molecular formula of C23H20Cl2O7 and a molecular weight of 479.3 g/mol. []
A: While the provided research papers do not go into detail about the spectroscopic properties of this compound, structural elucidation of this compound ether derivatives was performed using single-crystal X-ray diffraction. [] For specific spectroscopic data, further research or manufacturer information would be necessary.
A: Yes, research indicates that this compound can be formulated into various products, including suspension concentrates (SC), emulsifiable concentrates (EC), and water emulsions. [, , , , , ] Specific stability data for each formulation under various storage conditions would need to be obtained from the manufacturer or relevant research.
A: this compound is primarily an acaricide and insecticide, not a catalyst. Its mechanism of action relies on binding to and inhibiting ACCase, rather than catalyzing a chemical reaction. [, ]
A: Research on this compound ether derivatives suggests that structural modifications can influence its pesticidal activity. [] Specific modifications led to altered efficacy against different pest species, including Tetranychus cinnabarinus, Mythimna separata, and Aphis citricola. [] This highlights the potential for developing new derivatives with improved efficacy or tailored activity profiles.
A: Yes, studies have established maximum allowable limits (MALs) and safety intervals before harvesting to ensure the safe use of this compound-based products. [, ] These intervals ensure that residual levels of this compound in food products are below the established safety limits.
A: Yes, numerous field trials have demonstrated the effectiveness of this compound in controlling mite infestations on various crops, including apples, pears, grapes, cucumbers, and citrus. [, , , , , , , , , , ] These studies provide valuable real-world data on the efficacy of this compound against different mite species and under various environmental conditions.
A: Yes, unfortunately, resistance to this compound has been documented in several mite species, including Panonychus ulmi, Tetranychus urticae, and Panonychus citri. [, , , , ] This resistance poses a significant challenge to the long-term efficacy of this compound and highlights the need for resistance management strategies.
A: Research suggests that enhanced metabolic detoxification plays a significant role in this compound resistance. Specifically, elevated activities of P450 monooxygenases, esterases, and glutathione-S-transferases have been implicated in resistance development. [, , , ] Additionally, overexpression of specific esterase genes, such as CCE04, has been linked to high levels of this compound resistance in some Tetranychus urticae strains. []
A: Studies have shown that this compound can induce tumors in the testicles, uterus, and liver of laboratory animals. [] While it is not considered genotoxic, its disturbances in the endocrine system might contribute to its carcinogenic potential. [] More research is needed to fully understand the long-term effects of this compound exposure.
ANone: The provided research focuses primarily on the application of this compound as an acaricide and insecticide in agricultural settings. Therefore, the studies do not delve into advanced pharmacological concepts like drug delivery, biomarkers, drug-transporter interactions, or biodegradability. These aspects would be outside the scope of the available information.
ANone: Yes, several other acaricides with different modes of action can be used as alternatives to this compound. Some examples include:
- Abamectin: A macrocyclic lactone that disrupts nerve impulse transmission. [, ]
- Bifenthrin: A pyrethroid insecticide and acaricide that targets the nervous system. [, ]
- Clofentezine: A tetrazine acaricide that disrupts mite growth and development. [, , ]
- Fenazaquin: A quinoxaline acaricide that interferes with mitochondrial electron transport. []
- Fenpyroximate: A phenoxy pyrazole acaricide that disrupts mitochondrial energy production. []
- Fluacrypyrim: A pyrimidine acaricide that inhibits mitochondrial respiration. [, ]
- Hexythiazox: A thiazolidinone acaricide that inhibits chitin synthesis, disrupting molting. [, ]
- Milbemectin: A macrocyclic lactone similar to abamectin. []
- Spiromesifen: A tetronic acid derivative acaricide with a similar mode of action to this compound. [, ]
- Tebufenpyrad: A pyrazole acaricide that disrupts mitochondrial energy production. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


